Lisinopril S,S,S-Diketopiperazine
Overview
Description
Lisinopril S,S,S-Diketopiperazine is a pharmaceutical secondary standard and certified reference material used in pharmaceutical research and quality control. It is a derivative of Lisinopril, an angiotensin-converting enzyme inhibitor commonly used to treat hypertension, heart failure, and acute myocardial infarction .
Mechanism of Action
Target of Action
Lisinopril S,S,S-Diketopiperazine primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance in the body .
Pharmacokinetics
These typically include good oral bioavailability, metabolism in the liver, and excretion in the urine .
Result of Action
The primary result of this compound’s action is a reduction in blood pressure . This is achieved through the relaxation of blood vessels, reduction in blood volume due to decreased aldosterone-mediated sodium and water reabsorption, and ultimately, a decrease in the overall workload of the heart .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Lisinopril S,S,S-Diketopiperazine are not well-documented in the literature. As an impurity of Lisinopril, it may share some biochemical characteristics with Lisinopril. Lisinopril is known to interact with ACE, inhibiting its activity
Cellular Effects
The cellular effects of this compound are not well-studied. Lisinopril, the parent compound, is known to have significant effects on various types of cells and cellular processes. It influences cell function by inhibiting ACE, thereby reducing the conversion of angiotensin I to angiotensin II, a hormone that causes vasoconstriction and increases blood pressure .
Molecular Mechanism
Lisinopril, the parent compound, exerts its effects at the molecular level by binding to ACE and inhibiting its activity . This prevents the conversion of angiotensin I to angiotensin II, leading to vasodilation and a reduction in blood pressure .
Preparation Methods
The synthesis of Lisinopril S,S,S-Diketopiperazine involves the cyclization of Lisinopril to form the diketopiperazine ring. This process typically requires specific reaction conditions, including the use of appropriate solvents and catalysts to facilitate the cyclization reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Lisinopril S,S,S-Diketopiperazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Lisinopril S,S,S-Diketopiperazine is used in various scientific research applications, including:
Pharmaceutical Research: It serves as a reference material for quality control and method development in pharmaceutical laboratories.
Chemistry: It is used in the study of chemical reactions and mechanisms involving diketopiperazine derivatives.
Biology: It is used in biological studies to understand the interactions and effects of diketopiperazine compounds on biological systems.
Comparison with Similar Compounds
Lisinopril S,S,S-Diketopiperazine can be compared with other similar compounds, such as:
Lisinopril R,S,S-Diketopiperazine: Another diketopiperazine derivative of Lisinopril with different stereochemistry.
Fosinopril Sodium: An angiotensin-converting enzyme inhibitor with a different chemical structure.
Perindopril Related Compound A: Another angiotensin-converting enzyme inhibitor with a similar mechanism of action but different chemical structure. The uniqueness of this compound lies in its specific stereochemistry and its use as a certified reference material in pharmaceutical research.
Properties
IUPAC Name |
(2S)-2-[(3S,8aS)-3-(4-aminobutyl)-1,4-dioxo-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-2-yl]-4-phenylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O4/c22-13-5-4-9-17-19(25)23-14-6-10-16(23)20(26)24(17)18(21(27)28)12-11-15-7-2-1-3-8-15/h1-3,7-8,16-18H,4-6,9-14,22H2,(H,27,28)/t16-,17-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUEMHWCBWYXAOU-BZSNNMDCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)N(C(C(=O)N2C1)CCCCN)C(CCC3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C(=O)N([C@H](C(=O)N2C1)CCCCN)[C@@H](CCC3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
328385-86-0 | |
Record name | Lisinopril S,S,S-diketopiperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0328385860 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LISINOPRIL S,S,S-DIKETOPIPERAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ITR705O35 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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